2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Proteasome inhibition Noncovalent inhibitors Structure-based drug design

This 3,4,5-trimethoxy-DL-phenylalanine (TM-Phe) is a critical, non-substitutable pharmacophore for proteasome inhibitor and ClpXP modulator programs. The specific 3,4,5-trimethoxy configuration is essential for S3 pocket hydrogen bonding; other regioisomers (e.g., 2,4,6-trimethoxy) fail to recapitulate target engagement. For B2B procurement requiring batch-to-batch consistency in validated drug discovery scaffolds.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
CAS No. 18111-22-3
Cat. No. B093627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid
CAS18111-22-3
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)CC(C(=O)O)N
InChIInChI=1S/C12H17NO5/c1-16-9-5-7(4-8(13)12(14)15)6-10(17-2)11(9)18-3/h5-6,8H,4,13H2,1-3H3,(H,14,15)
InChIKeyAYPXBNMIJGVJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid (CAS 18111-22-3): Core Identity and Procurement Specifications


2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid (CAS 18111-22-3), also designated as 3,4,5-trimethoxy-DL-phenylalanine or TM-Phe, is a nonproteinogenic phenylalanine derivative distinguished by a 3,4,5-trimethoxy substitution pattern on the aromatic ring [1]. With a molecular formula of C12H17NO5 and a molecular weight of 255.27 g/mol, this compound exists as a racemic mixture of D- and L-enantiomers, with the L-isomer being the biologically relevant form for peptide and small-molecule drug discovery applications . Structurally classified as a mescaline amino acid analog, TM-Phe serves as a critical pharmacophoric building block in multiple validated therapeutic programs, including noncovalent proteasome inhibitors and covalent ClpXP protease modulators [1] [2].

Why 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid Cannot Be Replaced by Common Phenylalanine Analogs


Generic phenylalanine analogs bearing simpler substitution patterns (e.g., 4-methoxy, 3,4-dimethoxy, or 2,4,6-trimethoxy) cannot functionally substitute for the 3,4,5-trimethoxy configuration in validated drug discovery programs. In the Novartis proteasome inhibitor program, the 3,4,5-trimethoxy substitution was specifically required to establish hydrogen bonding with Asp153 in the S3 pocket of the 20S proteasome, an interaction that the 3,4-dimethoxy analog failed to replicate, resulting in a 4-fold loss in biochemical potency [1]. Similarly, the positional specificity of the 3,4,5-trimethoxy arrangement is critical: the 2,4,6-trimethoxy regioisomer exhibits distinct electronic properties (radical cation absorption at 550 nm vs. 450 nm for the 2,4-dimethoxy variant) and would not recapitulate the binding geometry essential for ClpXP inhibition or proteasome-targeting applications [2]. Procurement of the incorrect substitution pattern or regioisomer introduces uncontrolled variables into structure–activity relationship studies and may invalidate comparative analyses with published lead compounds [1].

Quantitative Differentiation Evidence: 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid vs. Structural Analogs


Proteasome Inhibitor Potency: 3,4,5-Trimethoxy vs. 3,4-Dimethoxy Substitution

In a head-to-head comparison within the Novartis proteasome inhibitor program, incorporation of 3,4,5-trimethoxy-L-phenylalanine (TM-Phe) into compound 3 conferred significantly greater chymotrypsin-like proteasome inhibitory potency compared to the analog bearing a 3,4-dimethoxy substitution. The additional meta-methoxy group enables a critical hydrogen bond with Asp153 in the S3 pocket of the 20S proteasome [1].

Proteasome inhibition Noncovalent inhibitors Structure-based drug design Antiproliferative activity

Cellular Antiproliferative Activity: TM-Phe-Containing Proteasome Inhibitor vs. 2-Aminobenzylstatine Scaffold

A key differentiation of TM-Phe-containing proteasome inhibitors lies in their superior cellular activity compared to the 2-aminobenzylstatine scaffold from which they were derived. While the 2-aminobenzylstatine series achieved nanomolar biochemical potency, these compounds exhibited only modest cellular activity due to poor membrane penetration [1].

Cellular efficacy Proteasome inhibition Antiproliferative activity Scaffold optimization

In Vivo Behavioral Differentiation: TM-Phe vs. Mescaline

Despite being structurally classified as a mescaline analog (3,4,5-trimethoxyphenethylamine), TM-Phe exhibits a fundamentally distinct in vivo pharmacological profile. This differentiation is critical for researchers investigating structure–activity relationships in psychoactive compound series [1].

Behavioral pharmacology Conditioned avoidance response Mescaline analogs In vivo differentiation

Synthetic Accessibility and Yield: L-Tyrosine-Derived Route for TM-Phe

TM-Phe is accessible via a well-characterized synthetic route from commercially available L-tyrosine, employing a copper-catalyzed bishydroxylation of a dibromo intermediate. This methodology provides a reproducible, scalable path to the optically pure L-isomer required for peptide incorporation and medicinal chemistry applications [1].

Synthetic methodology Copper-catalyzed hydroxylation Process chemistry Scalability

High-Value Application Scenarios for 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic Acid


Noncovalent Proteasome Inhibitor Development for Oncology

TM-Phe is a validated scaffold component for designing noncovalent 20S proteasome inhibitors with high cellular activity. As demonstrated in the Novartis program, incorporation of TM-Phe into a dipeptide scaffold produced compound 3, which achieved biochemical IC50 = 15 nM against chymotrypsin-like proteasome activity, cellular proteasome inhibition IC50 = 20 nM, and MDA-MB-435 antiproliferative IC50 = 60 nM [1]. This scaffold addresses the cell-permeability limitations that plagued earlier 2-aminobenzylstatine inhibitors despite their superior biochemical potency [1].

ClpXP Protease Modulator Discovery (Antibacterial Programs)

TM-Phe serves as the core amino acid component in a new class of covalent ClpXP inhibitors. As described in the Tetrahedron 2020 review, L-3,4,5-trimethoxyphenylalanine derivatives have been developed as potent ClpXP modulators exhibiting both inhibition and stimulation of ClpXP-mediated proteolysis [1]. The 3,4,5-trimethoxy substitution pattern is essential for target engagement, and procurement of the correct isomer (L-form) is critical for maintaining biological activity in this antibacterial target class [1].

Structure–Activity Relationship Studies of Trimethoxyphenyl Pharmacophores

TM-Phe enables controlled SAR investigations of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a privileged structure with documented activity against tubulin, Hsp90, TrxR, HLSD1, ALK2, P-gp, and PDGFRβ [1]. The amino acid framework provides a modular handle for peptide coupling and incorporation into diverse chemical series. Critically, TM-Phe allows researchers to probe TMP-dependent pharmacology without confounding CNS activity: unlike mescaline, TM-Phe produced no conditioned avoidance response effects even at 100 mg/kg in rats [2], establishing it as a clean peripheral probe for TMP-mediated target engagement.

Peptide-Based Drug Discovery and Solid-Phase Peptide Synthesis

As a nonproteinogenic amino acid, TM-Phe (in its Fmoc- or Boc-protected forms) enables incorporation of the TMP pharmacophore into peptide and peptidomimetic scaffolds via standard solid-phase peptide synthesis (SPPS). This application is supported by the availability of robust synthetic methodology from L-tyrosine yielding the optically pure L-isomer in 39% overall yield over nine steps [1]. The validated synthetic route ensures supply chain reliability for programs requiring multi-gram quantities of protected TM-Phe building blocks for lead optimization and preclinical candidate synthesis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.